molecular formula C13H22N4O B7629704 N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide

N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide

Cat. No. B7629704
M. Wt: 250.34 g/mol
InChI Key: PJOWQKSIDQORRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX-2, N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has also been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Advantages and Limitations for Lab Experiments

N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to understand the mechanism of action of N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide and to optimize its pharmacokinetic properties for use in humans.
Conclusion:
In conclusion, N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has been synthesized through various methods, and its mechanism of action has been studied extensively. N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide as a therapeutic agent.

Synthesis Methods

N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 2-methyl-5-(2-methylpropyl)pyrazole with pyrrolidine-1-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-methyl-5-(2-methylpropyl)pyrazole with pyrrolidine-1-carboxylic acid chloride in the presence of a base. N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide can also be synthesized through the reaction of 2-methyl-5-(2-methylpropyl)pyrazole with 1-bromo-2-(2-methylpropyl)ethane in the presence of a base.

Scientific Research Applications

N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10(2)8-11-9-12(16(3)15-11)14-13(18)17-6-4-5-7-17/h9-10H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOWQKSIDQORRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)NC(=O)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.